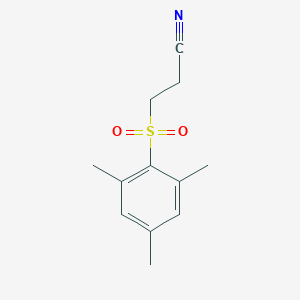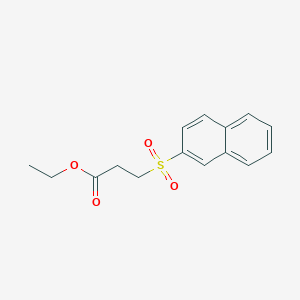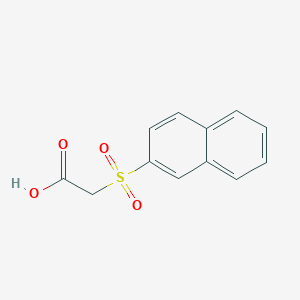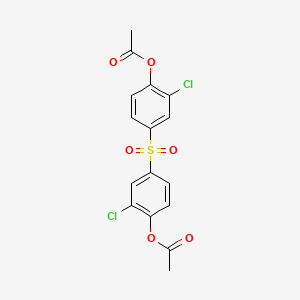![molecular formula C16H16ClNO5S2 B3827835 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3827835.png)
4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine
Descripción general
Descripción
4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine, also known as PPSM, is a chemical compound that belongs to the class of sulfonamide compounds. PPSM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. The sulfonamide group of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is known to form a strong hydrogen bond with the zinc ion at the active site of carbonic anhydrase, which is essential for its catalytic activity. This results in the inhibition of the enzyme's activity and the subsequent reduction in the production of bicarbonate ions.
Biochemical and Physiological Effects:
4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. In addition, 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is its potent inhibitory activity against a range of enzymes, which makes it a valuable tool for studying enzyme kinetics and structure-activity relationships. However, one of the limitations of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine. One area of interest is the development of novel 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine derivatives with improved solubility and bioavailability, which could enhance their therapeutic potential. Another area of interest is the investigation of the mechanism of action of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine against various enzymes, which could provide insights into the development of new enzyme inhibitors. Finally, the application of 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine in material science, such as the development of new polymers and coatings, is also an area of potential future research.
Aplicaciones Científicas De Investigación
4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been widely studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, matrix metalloproteinases, and sulfonamide inhibitors. In addition, 4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine has been found to possess anti-inflammatory, anticancer, and antiviral properties.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylphenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S2/c17-13-4-6-14(7-5-13)24(19,20)15-2-1-3-16(12-15)25(21,22)18-8-10-23-11-9-18/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFXCNUIHVKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[(4-Chlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3827756.png)
![ethyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B3827761.png)



![1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene](/img/structure/B3827784.png)

![N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide](/img/structure/B3827805.png)
![1,1'-[1,5-naphthalenediylbis(thio)]diacetone](/img/structure/B3827815.png)
![N-benzyl-3-[(benzylamino)sulfonyl]benzamide](/img/structure/B3827817.png)
![3-[(4-chlorophenyl)sulfonyl]-N-phenylbenzenesulfonamide](/img/structure/B3827818.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827829.png)
![4-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3827834.png)
